REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:12])[C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)[CH3:2].[I:13]Cl>C(O)(=O)C>[CH2:1]([O:3][C:4](=[O:12])[C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[C:7]([I:13])[CH:6]=1)[CH3:2]
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Name
|
|
Quantity
|
967 g
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Type
|
reactant
|
Smiles
|
C(C)OC(C1=CC=C(C=C1)O)=O
|
Name
|
|
Quantity
|
5.8 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1010 g
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Type
|
reactant
|
Smiles
|
ICl
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
ice
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Quantity
|
7.5 kg
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
65 °C
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Type
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CUSTOM
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Details
|
Stir the resulting mixture at 60-62° C. for 16 h
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
Cool the black solution to 20° C.
|
Type
|
STIRRING
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Details
|
Stir the resulting suspension over 1 h at 20° C.
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
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Details
|
wash the cake with water (2 L) and cyclohexane (6 L)
|
Type
|
CUSTOM
|
Details
|
Dry the solid under vacuum at 55° C. till constant weight
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=CC(=C(C=C1)O)I)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.7 mol | |
AMOUNT: MASS | 1372.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |